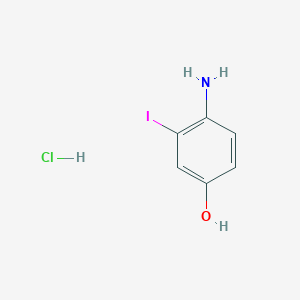

4-Amino-3-iodophenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-iodophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWVENNPUMLVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-iodophenol Hydrochloride

This technical guide serves as a comprehensive resource on the physical and chemical properties of 4-Amino-3-iodophenol hydrochloride. Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature and public databases, this guide employs a comparative analysis approach. By examining the well-documented properties of structurally analogous compounds, we can provide researchers, scientists, and drug development professionals with reliable estimations and field-proven insights into its characteristics.

The core of this guide is built on the foundational principles of structure-property relationships in medicinal chemistry. The influence of key functional groups—the amino group, the phenolic hydroxyl, the iodine substituent, and the hydrochloride salt form—will be systematically evaluated to project the behavior of the target molecule.

Molecular Structure and Identification

The foundational step in understanding a compound's properties is to define its structure and key identifiers. This compound is a halogenated aminophenol derivative. The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent amine.

-

Molecular Formula: C₆H₇ClINO

-

Molecular Weight: 287.50 g/mol

-

CAS Number: 858013-77-1[1]

-

IUPAC Name: 4-amino-3-iodophenol;hydrochloride

The structural arrangement of the functional groups on the benzene ring is critical to its chemical reactivity and physical behavior. The ortho-relationship between the iodine and the amino group, and the para-relationship between the amino and hydroxyl groups, create a specific electronic environment that dictates its properties.

Caption: Key regions in the predicted ¹H NMR spectrum.

-

Aromatic Region (δ 6.5 - 7.5 ppm): The benzene ring will show three distinct proton signals. The iodine atom, being a large electron-donating but electronegative halogen, will have a complex effect on the chemical shifts. We expect a pattern of doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted ring.

-

Exchangeable Protons (broad signals): The protons on the nitrogen (-NH₃⁺) and oxygen (-OH) are acidic and will exchange with solvent protons (if present), leading to broad signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In a non-aqueous solvent like DMSO-d₆, these peaks will be more clearly observable.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display six distinct signals for the aromatic carbons.

-

C-OH (δ ~150-155 ppm): The carbon attached to the hydroxyl group will be significantly downfield.

-

C-NH₃⁺ (δ ~140-145 ppm): The carbon bearing the ammonium group will also be downfield.

-

C-I (δ ~85-95 ppm): Carbon atoms directly bonded to iodine are heavily shielded due to the "heavy atom effect," shifting their resonance significantly upfield compared to other aromatic carbons. This upfield signal is a key diagnostic feature for iodo-substituted aromatics.

-

Other Aromatic Carbons (δ ~115-130 ppm): The remaining three carbons of the benzene ring will resonate in the typical aromatic region.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any analysis of this compound must follow rigorous, self-validating protocols. Below is a standard operating procedure for acquiring a ¹H NMR spectrum, a fundamental technique for structural verification.

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

-

Materials:

-

This compound sample (2-5 mg)

-

Deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds and reveal exchangeable protons)

-

NMR tube (5 mm, high precision)

-

Pipettes and vial

-

-

Methodology:

-

Sample Weighing: Accurately weigh approximately 3 mg of the compound into a clean, dry vial. The precision of this step is critical for any subsequent quantitative analysis (qNMR).

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial. The choice of a deuterated solvent is mandatory to avoid a large interfering solvent signal in the spectrum.

-

Dissolution: Vortex the vial for 30 seconds to ensure complete dissolution. If necessary, gentle warming or sonication can be applied. A clear, homogenous solution is required for high-quality data.

-

Transfer: Carefully transfer the solution into the NMR tube. Ensure no air bubbles are trapped, as they can degrade the spectral resolution (shimming).

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, and then to "shim" the magnetic field, a process that optimizes its homogeneity to ensure sharp spectral lines.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay). This number of scans provides a good signal-to-noise ratio for a sample of this concentration.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

-

Self-Validation/Trustworthiness:

-

Internal Standard: For purity assessment, a known amount of an internal standard (e.g., dimethyl sulfone) with a certified purity would be added during the weighing step. The integration of the analyte signals relative to the standard's signal allows for accurate quantification.

-

Solvent Peak Reference: The residual solvent peak (DMSO-d₅ at ~2.50 ppm) serves as a primary chemical shift reference, ensuring the accuracy and reproducibility of the reported values.

-

Linewidth: The sharpness of the peaks (linewidth) is a direct indicator of proper shimming and sample quality. Broad peaks could indicate aggregation or paramagnetic impurities.

-

Safety and Handling

As a guiding principle, any novel or sparsely documented chemical should be handled with care, assuming it is hazardous until proven otherwise. Based on the data for analogous compounds, the following precautions are advised.

-

Hazard Classification (Predicted): Likely to be classified as an irritant to the skin and eyes. [2]May cause respiratory irritation. Halogenated phenols and anilines can be harmful if swallowed or absorbed through the skin. [3][4]* Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

References

-

Alfa Aesar. (2010). Safety Data Sheet: 4-Iodophenol. [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. [Link]

-

PubChem. (n.d.). 4-Amino-3-chlorophenol hydrochloride. [Link]

-

PharmaCompass. (n.d.). 4-Amino-3-chlorophenol hydrochloride. [Link]

-

Fisher Scientific. (n.d.). 4-amino-3-chlorophenol hydrochloride, 98%, Thermo Scientific Chemicals. [Link]

-

Chemical Point. (n.d.). 4-Amino-3-chlorophenol hydrochloride. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. [Link]

Sources

An In-depth Technical Guide to 4-Amino-3-chlorophenol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

A Note on the Target Compound: Initial searches for "4-Amino-3-iodophenol hydrochloride" did not yield a commercially available compound with a registered CAS number, suggesting it is either a rare chemical or the query may contain a typographical error. In contrast, "4-Amino-3-chlorophenol hydrochloride" is a well-documented and readily available compound with significant applications in pharmaceutical development. This guide will therefore focus on the chloro-derivative, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

4-Amino-3-chlorophenol hydrochloride is a substituted aromatic compound that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure features a phenol ring substituted with an amino group, a chlorine atom, and is supplied as a hydrochloride salt to improve stability and handling.

| Identifier | Value | Source |

| CAS Number | 52671-64-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₇Cl₂NO | [1][2][3] |

| Molecular Weight | 180.03 g/mol | [1][3][5] |

| IUPAC Name | 4-amino-3-chlorophenol;hydrochloride | [1][2] |

| Synonyms | 2-Chloro-4-hydroxyaniline hydrochloride | [2][5] |

| Appearance | White to gray or pale brown crystalline powder | [4][7] |

| Melting Point | 254-256 °C (with decomposition) | [2] |

Synthesis of 4-Amino-3-chlorophenol: A Mechanistic Perspective

The synthesis of 4-amino-3-chlorophenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the reduction of a nitrophenol precursor.

Generalized Synthetic Workflow

A prevalent method for synthesizing 4-amino-3-chlorophenol involves a three-step process starting from sulfanilic acid. This process includes diazotization, coupling, and reduction.[8][9] The use of a multi-temperature-zone continuous flow microchannel reactor has been explored to improve yield, purity, and safety, addressing issues associated with the instability of the diazonium salt intermediate.[8][9]

Step-by-Step Protocol:

-

Diazotization: Sulfanilic acid is dissolved in an aqueous solution with sodium nitrite and an inorganic base. This solution is then reacted with hydrochloric acid at a low temperature (-5°C to 20°C) to form the diazonium salt.[8]

-

Coupling: The resulting diazonium salt is then coupled with another aromatic compound.

-

Reduction: The final step involves the reduction of the azo compound to yield 4-amino-3-chlorophenol.

Diagrammatic Representation of a General Synthetic Approach:

Caption: Generalized workflow for the synthesis of 4-amino-3-chlorophenol.

Applications in Drug Discovery and Development

4-Amino-3-chlorophenol is a crucial intermediate in the synthesis of several targeted cancer therapies. Its structural motifs are incorporated into molecules that inhibit specific signaling pathways involved in tumor growth and proliferation.

Tyrosine Kinase Inhibitors

This compound is a key precursor for the synthesis of potent tyrosine kinase inhibitors (TKIs) such as:

-

Tivozanib: Used in the treatment of renal cell carcinoma.

-

Lenvatinib: Employed in the therapy of advanced liver cancer.[8]

The presence of the amino and hydroxyl groups on the phenylic ring of 4-amino-3-chlorophenol allows for further chemical modifications to develop novel drug candidates.

Broader Therapeutic Potential

Beyond oncology, 4-amino-3-chlorophenol is utilized in the design and synthesis of drugs for:

Recent research has also explored ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death, which has therapeutic implications for a wide range of diseases.[10]

Conceptual Application in Drug Synthesis:

Caption: Role of 4-Amino-3-chlorophenol HCl as a key intermediate.

Analytical Characterization

The purity and identity of 4-Amino-3-chlorophenol hydrochloride are typically confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A major peak corresponding to the compound, with purity typically >98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra consistent with the assigned chemical structure. |

| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the mass of the free base. |

| Titration | Assay of the hydrochloride salt content. | Determination of the percentage of the hydrochloride salt, typically within a range of 97.5% to 102.5%.[7] |

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Amino-3-chlorophenol hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and ensure adequate ventilation.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Amino-3-chlorophenol hydrochloride is a versatile and valuable building block in modern medicinal chemistry. Its utility in the synthesis of life-saving medications, particularly in the field of oncology, underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and applications is essential for researchers and professionals engaged in drug discovery and development.

References

-

PubChem. 4-Amino-3-chlorophenol hydrochloride. [Link]

-

PharmaCompass. 4-Amino-3-chlorophenol hydrochloride. [Link]

- Google Patents. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.

-

Patsnap Eureka. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. [Link]

-

PubMed. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]

Sources

- 1. 4-Amino-3-chlorophenol hydrochloride | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clorhidrato de 4-amino-3-clorofenol, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 3. 4-Amino-3-chlorophenol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-Amino-3-chlorophenol Hydrochloride | 52671-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-氨基-3-氯苯酚 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 52671-64-4|4-Amino-3-chlorophenol hydrochloride|BLD Pharm [bldpharm.com]

- 7. 4-amino-3-chlorophénol chlorhydrate, 98 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 8. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 10. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral data (NMR, IR, MS) of 4-Amino-3-iodophenol

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-3-iodophenol

Disclaimer: Direct experimental spectral data for 4-Amino-3-iodophenol is not extensively available in public scientific databases. This guide has been compiled by a Senior Application Scientist to provide a comprehensive, predictive overview based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to guide researchers in the identification and characterization of 4-Amino-3-iodophenol, offering predicted data, detailed interpretation, and standardized experimental protocols.

Introduction

4-Amino-3-iodophenol is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug development. Its trifunctional nature, featuring hydroxyl, amino, and iodo groups on a benzene ring, makes it a versatile building block for synthesizing more complex molecules, including pharmaceutical intermediates and materials with novel electronic properties. Accurate structural elucidation is paramount for its application, and a thorough understanding of its spectral characteristics is the cornerstone of this process.

This guide provides a detailed analysis of the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data for 4-Amino-3-iodophenol. The interpretations are grounded in the fundamental principles of spectroscopy and draw parallels with known data from related molecules such as 4-aminophenol and 3-iodophenol.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 4-Amino-3-iodophenol is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of 4-Amino-3-iodophenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure. For 4-Amino-3-iodophenol, Electron Ionization (EI) is a suitable technique, as it generates reproducible fragmentation patterns.

Predicted Mass Spectrum Data

The key predicted mass spectral data for 4-Amino-3-iodophenol (C₆H₆INO) are summarized below.

| Property | Predicted Value | Interpretation |

| Molecular Formula | C₆H₆INO | - |

| Monoisotopic Mass | 234.9494 g/mol | The precise mass of the molecule with the most abundant isotopes. |

| Molecular Ion [M]⁺• | m/z 235 | The parent ion formed by the loss of one electron. |

| [M+H]⁺ | m/z 235.9567 | Protonated molecule, often seen in soft ionization techniques.[1] |

| [M+Na]⁺ | m/z 257.9386 | Sodium adduct, common as an impurity.[1] |

| Key Fragment 1 | m/z 128 | Loss of an iodine radical (•I) from the molecular ion. |

| Key Fragment 2 | m/z 108 | Loss of CO from the [M-I]⁺ fragment. |

| Key Fragment 3 | m/z 93 | Loss of HCN from the [M-I-CO]⁺ fragment. |

Interpretation of Fragmentation

The ionization of 4-Amino-3-iodophenol in an EI source would produce a molecular ion (M⁺•) at m/z 235. Due to the high energy of EI, this ion is expected to undergo fragmentation.[2][3][4] Halogenated aromatic compounds often exhibit characteristic fragmentation patterns.[5]

The most probable primary fragmentation event is the cleavage of the C-I bond, which is the weakest bond among the substituents, leading to the loss of an iodine radical (I•). This would generate a prominent fragment ion at m/z 128 ([M-I]⁺). Subsequent fragmentation of this ion could involve the loss of carbon monoxide (CO), a common fragmentation pathway for phenols, to yield an ion at m/z 100. Further fragmentation could occur, but these initial losses are typically the most diagnostic.

Caption: Predicted major fragmentation pathway for 4-Amino-3-iodophenol in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: A small amount of the solid 4-Amino-3-iodophenol sample (typically <1 mg) is loaded into a capillary tube for analysis via a direct insertion probe.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.[2][4]

-

Source Temperature: 200-250 °C to ensure sample volatilization.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant m/z range (e.g., 50-300 amu).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for 4-Amino-3-iodophenol are listed below. These predictions are based on the typical frequency ranges for the functional groups present.[6][7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3450 - 3300 | N-H Stretch | Medium-Strong | Two bands expected for the primary amine (-NH₂). |

| 3400 - 3200 | O-H Stretch | Strong, Broad | Broadness is due to intermolecular hydrogen bonding.[7] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the benzene ring. |

| 1620 - 1580 | N-H Bend (Scissoring) | Medium | Confirms the presence of a primary amine. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected in this region. |

| 1350 - 1250 | Aromatic C-N Stretch | Medium-Strong | |

| 1260 - 1180 | C-O Stretch (Phenolic) | Strong | |

| 850 - 750 | C-H Out-of-plane Bend | Strong | The specific pattern can give clues about the substitution on the ring. |

| 600 - 500 | C-I Stretch | Medium-Weak |

Interpretation of the IR Spectrum

The IR spectrum of 4-Amino-3-iodophenol is expected to be rich in information. The most prominent features would be the broad O-H stretching band around 3300 cm⁻¹ and the two sharp-to-medium N-H stretching bands for the primary amine between 3450 and 3300 cm⁻¹. The presence of the aromatic ring will be confirmed by the C-H stretches just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption corresponding to the phenolic C-O stretch around 1220 cm⁻¹ is also a key diagnostic peak. The C-I stretch is expected at a lower frequency, typically in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum (usually of air or a blank KBr pellet).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for 4-Amino-3-iodophenol are based on the principle of substituent additivity, starting from the chemical shift of benzene (~7.26 ppm). The effects of the -OH, -NH₂, and -I groups are considered.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H-2 | 7.1 - 7.3 | Doublet (d) | J = ~2-3 Hz | Ortho to -OH, meta to -NH₂ and -I. Expected to be the most deshielded aromatic proton. |

| H-5 | 6.7 - 6.9 | Doublet of doublets (dd) | J = ~8-9 Hz, ~2-3 Hz | Ortho to -NH₂, meta to -OH and -I. |

| H-6 | 6.5 - 6.7 | Doublet (d) | J = ~8-9 Hz | Ortho to -OH, meta to -I. |

| -OH | 8.5 - 9.5 | Singlet (s), broad | - | Chemical shift is concentration and solvent dependent. |

| -NH₂ | 4.5 - 5.5 | Singlet (s), broad | - | Chemical shift is concentration and solvent dependent. |

Rationale for ¹H NMR Predictions:

-

The -OH and -NH₂ groups are strong electron-donating groups through resonance, which shield the ortho and para positions, shifting them upfield (to lower ppm).

-

The -I group is electron-withdrawing inductively but weakly electron-donating through resonance. Its effect is less pronounced than -OH and -NH₂.

-

The predicted splitting patterns arise from spin-spin coupling with neighboring protons. H-2 couples with H-6 (meta, small J), H-5 couples with H-6 (ortho, large J) and H-2 (para, very small J, may not be resolved), and H-6 couples with H-5 (ortho, large J).

Predicted ¹³C NMR Spectral Data

Similar to ¹H NMR, the ¹³C NMR chemical shifts are predicted based on substituent effects on the benzene carbon signal (~128.5 ppm).

| Carbon | Predicted δ (ppm) | Interpretation |

| C-1 | 148 - 152 | Attached to -OH, significantly deshielded. |

| C-2 | 120 - 124 | |

| C-3 | 85 - 90 | Attached to -I, shielded due to the "heavy atom effect". |

| C-4 | 140 - 145 | Attached to -NH₂. |

| C-5 | 118 - 122 | |

| C-6 | 114 - 118 |

Rationale for ¹³C NMR Predictions:

-

C-1 and C-4: The carbons directly attached to the electronegative oxygen and nitrogen atoms are significantly deshielded and appear downfield.

-

C-3: The carbon bonded to iodine is expected to be shifted significantly upfield. This is a characteristic "heavy atom effect" where the large electron cloud of iodine induces shielding.

-

C-2, C-5, C-6: The shifts of these carbons are influenced by the combined electronic effects of the three substituents.

Experimental Protocol: NMR Spectroscopy

Caption: A standardized workflow for the acquisition and analysis of NMR spectra for a small organic molecule.

-

Sample Preparation:

-

Weigh 5-10 mg of 4-Amino-3-iodophenol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the phenolic and amine protons are readily observable) in a small vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (Optional but Recommended): Experiments like COSY (to establish H-H correlations) and HSQC (to correlate protons with their directly attached carbons) can be performed to confirm assignments.

-

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of 4-Amino-3-iodophenol. While direct experimental data is scarce, the analysis of substituent effects and data from analogous compounds allows for reliable predictions of its mass spectrometric fragmentation, infrared absorption bands, and NMR chemical shifts. The detailed experimental protocols provided herein offer a standardized approach for researchers to acquire and validate this spectral data. A comprehensive, multi-spectroscopic approach as outlined is critical for the unambiguous structural confirmation of this versatile chemical intermediate.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-3-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Retrieved from [Link]

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

Pérez-Ramirez, J., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Gross, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Journal of the Arkansas Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

Claridge, T. D. W., et al. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Retrieved from [Link]

-

Bruker. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para substituted benzene rings?. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.

-

ElectronicsAndBooks. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Solubility of 4-Amino-3-iodophenol Hydrochloride in Common Laboratory Solvents

Introduction

4-Amino-3-iodophenol hydrochloride is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As an intermediate, its solubility characteristics in various laboratory solvents are critical for reaction optimization, purification, formulation, and analytical method development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in polar protic, polar aprotic, and nonpolar solvents. Due to the limited availability of quantitative solubility data in public literature, this document also presents a detailed, field-proven experimental protocol for its determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses several key functional groups that dictate its interaction with different solvents:

-

Aromatic Ring: The benzene ring provides a nonpolar surface area.

-

Amino Group (-NH2): This group is capable of acting as a hydrogen bond donor. As a hydrochloride salt, this group will be protonated (-NH3+), significantly increasing its polarity and potential for ionic interactions.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a strong hydrogen bond donor and a moderate hydrogen bond acceptor.

-

Iodine Atom (-I): The iodine substituent increases the molecular weight and polarizability of the molecule.

-

Hydrochloride Salt: The presence of the hydrochloride salt form dramatically increases the ionic character and, consequently, the aqueous solubility of the compound compared to its free base form.

Predicted Physicochemical Properties of 4-Amino-3-iodophenol:

| Property | Predicted Value | Source |

| Molecular Formula | C6H6INO | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

The hydrochloride salt will have a molecular weight of 271.48 g/mol .

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.

-

Water: As a highly polar protic solvent, water is expected to be a good solvent for this compound. The ionic nature of the hydrochloride salt will lead to favorable ion-dipole interactions with water molecules. The protonated amino group (-NH3+) and the hydroxyl group can both donate hydrogen bonds to water, while the oxygen of the hydroxyl group can accept hydrogen bonds.

-

Alcohols (Methanol, Ethanol): These solvents are also polar protic and are expected to be effective at solvating this compound. Their ability to form hydrogen bonds and their polarity will facilitate the dissolution of the compound.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents possess significant dipole moments but lack O-H or N-H bonds.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are generally excellent solvents for a wide range of organic compounds, including salts. It is anticipated that this compound will exhibit good solubility in DMSO and DMF.

-

Acetonitrile and Acetone: These solvents are less polar than DMSO and DMF but are still capable of dissolving polar compounds. Their effectiveness will depend on the balance of the ionic and organic character of the solute.

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

These solvents have low dielectric constants and are incapable of forming strong hydrogen bonds.

-

Toluene, Hexane: Due to the high polarity and ionic nature of this compound, it is expected to have very low to negligible solubility in nonpolar solvents like toluene and hexane. The energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent interactions.

-

Diethyl Ether: While slightly polar, diethyl ether is a poor hydrogen bond donor and is unlikely to be an effective solvent for this hydrochloride salt.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Sources

Stability and storage conditions for 4-Amino-3-iodophenol hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-3-iodophenol Hydrochloride

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its unique structure, featuring an aminophenol core substituted with iodine, imparts specific reactivity that is both valuable and a source of potential instability. This guide provides a comprehensive overview of the chemical stability of this compound, recommended storage and handling procedures, and robust protocols for stability assessment. The information herein is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle in a research and development setting.

Chemical Profile and Inherent Instabilities

This compound is a salt, which generally enhances the stability and solubility of the parent molecule, 4-Amino-3-iodophenol. However, the molecule possesses several functional groups that are susceptible to degradation under various conditions.

-

Phenolic Hydroxyl Group: The hydroxyl group is prone to oxidation, which can be catalyzed by light, metal ions, and alkaline pH. Oxidation can lead to the formation of colored quinone-type structures, indicating degradation.

-

Aromatic Amine Group: The primary aromatic amine is susceptible to oxidation, which can result in discoloration and the formation of complex polymeric impurities. It can also react with aldehydes and ketones present as impurities in solvents.

-

Iodine Substituent: The carbon-iodine bond can be labile, particularly when exposed to light (photolysis) or high temperatures, leading to de-iodination and the formation of related impurities.

-

Overall Sensitivity: As a hydrochloride salt of an aminophenol, the compound is also sensitive to moisture and air (oxygen). Exposure to air can facilitate oxidation, while moisture can promote hydrolysis and other degradative reactions.[1][2]

Understanding these inherent instabilities is fundamental to establishing appropriate storage and handling protocols and designing meaningful stability studies.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling procedures is paramount.

Long-Term Storage Conditions

For long-term storage, the following conditions are recommended based on typical safety data sheet (SDS) guidelines for air, light, and moisture-sensitive compounds:[3]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or as specified by the supplier. | Reduces the rate of thermally induced degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen).[2] | Prevents oxidation of the phenolic and amino groups by atmospheric oxygen.[2] |

| Light | In an amber or opaque container, stored in the dark.[3][4] | Protects against photolytic degradation, particularly cleavage of the C-I bond.[4] |

| Moisture | Tightly sealed container in a dry environment.[3] | Minimizes exposure to moisture, preventing hydrolysis and potential clumping of the solid. |

| Container | Tightly closed, non-reactive material (e.g., glass).[3] | Ensures a proper seal against the atmosphere and prevents leaching of impurities. |

Handling Procedures

Due to its sensitivity, handling of this compound requires specific precautions to minimize exposure to detrimental conditions.

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere to prevent exposure to air and moisture.[5]

-

Limited Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Use techniques like flushing the container with an inert gas before and after dispensing.[6]

-

Appropriate Tools: Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

The following diagram illustrates a recommended workflow for handling air-sensitive compounds like this compound.

Caption: Workflow for Handling Air-Sensitive Reagents.

Stability Testing Protocols

To formally evaluate the stability of this compound, a comprehensive stability testing program should be implemented. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines for new drug substances.[8][9] The goal is to establish a re-test period or shelf-life by identifying how the quality of the substance varies with time under the influence of various environmental factors.[10]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are essential for predicting the shelf-life of the compound under recommended storage conditions.[10][11]

Experimental Protocol:

-

Batch Selection: Use at least three primary batches of this compound for the study. The batches should be manufactured using a process representative of the final intended process.[8]

-

Container Closure System: Package the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[10]

-

Storage Conditions: Store the batches under the conditions specified in the table below, based on ICH guidelines.[9][10]

-

Testing Frequency: Test the samples at the specified time points.[9][12]

-

Analytical Methods: Utilize validated stability-indicating analytical methods to test the samples.

Table of Stability Study Conditions and Frequencies:

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Intermediate testing is only required if a significant change occurs during the accelerated study.[9]

Forced Degradation (Stress) Studies

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[13] This information is crucial for developing stability-indicating analytical methods.[14]

Experimental Protocol:

-

Sample Preparation: Prepare solutions or suspensions of this compound in appropriate solvents. Also, test the solid material.

-

Stress Conditions: Expose the samples to the conditions outlined in the table below. The conditions should be more severe than those used in accelerated stability testing.[13]

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC-DAD, LC-MS) to separate and identify degradation products.[13][14]

Table of Forced Degradation Conditions:

| Stress Condition | Typical Procedure | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the hydrochloride salt, potential side reactions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Deprotonation of phenol, potential for oxidative degradation. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the phenol and amine groups.[13] |

| Thermal Degradation | Solid material at 80°C for 48 hours | Thermally induced decomposition, potential de-iodination. |

| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Photolytic cleavage of the C-I bond, photo-oxidation.[13][14] |

The following diagram illustrates the logical flow of a comprehensive stability testing program.

Caption: Stability Testing Program Workflow.

Stability-Indicating Analytical Methodology

A critical component of any stability study is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the active ingredient and its degradation products, and distinguish them from any potential impurities.

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred technique.[14]

Key aspects of a stability-indicating method include:

-

Specificity: The method must be able to resolve the parent compound from all potential degradation products. This is confirmed by analyzing samples from forced degradation studies.

-

Linearity, Accuracy, and Precision: The method must demonstrate acceptable linearity, accuracy, and precision over the expected concentration range of the active ingredient and its impurities.

-

Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Conclusion

The stability of this compound is a critical factor in its successful application in research and development. Its susceptibility to oxidation, light, and moisture necessitates stringent storage and handling protocols, including storage at cool temperatures under an inert atmosphere and protected from light. A comprehensive stability testing program, guided by ICH principles and including long-term, accelerated, and forced degradation studies, is essential for understanding its degradation profile and establishing a reliable re-test period. By implementing the recommendations in this guide, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Purple Diamond Package Testing Lab. (2025, January 21). Understanding ICH Guidelines for Stability Testing. [Link]

-

The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

ICH. (2025, April 22). The ICH Just Released Its Overhauled Stability Guideline for Consultation. [Link]

-

Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. [Link]

-

Lovric, M. (n.d.). Accelerated Stability Assessment Program in API development. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. PubMed. [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

-

Haggblom, M. M., & Valo, R. J. (1995). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. [Link]

-

Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

-

ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. [Link]

-

Air Liquide. (n.d.). Production & preservation of drugs. [Link]

-

Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. [Link]

Sources

- 1. ehs.umich.edu [ehs.umich.edu]

- 2. Production & preservation of drugs | Air Liquide in the United Kingdom [uk.airliquide.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. ossila.com [ossila.com]

- 6. fauske.com [fauske.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. purple-diamond.com [purple-diamond.com]

- 9. database.ich.org [database.ich.org]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. galbraith.com [galbraith.com]

The Synthetic Versatility of 4-Amino-3-iodophenol: A Technical Guide for Organic Chemists

Abstract

This technical guide provides an in-depth exploration of 4-Amino-3-iodophenol, a versatile and highly functionalized aromatic building block in organic synthesis. With its unique arrangement of an amino, a hydroxyl, and an iodo group on a benzene ring, this compound offers a rich platform for the construction of complex molecular architectures. This document will delve into the synthesis, reactivity, and potential applications of 4-Amino-3-iodophenol, with a particular focus on its utility in the development of pharmaceuticals and advanced materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of 4-Amino-3-iodophenol

4-Amino-3-iodophenol (CAS No. 66416-73-7) is a trifunctional aromatic compound that holds significant potential for synthetic innovation. The strategic placement of its functional groups—an electron-donating amino group, a nucleophilic and directing hydroxyl group, and a reactive iodo group—makes it a highly sought-after precursor for a diverse array of chemical transformations. The iodo substituent, in particular, serves as a versatile handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This guide will illuminate the synthetic pathways accessible through 4-Amino-3-iodophenol, providing a foundation for its application in the synthesis of novel bioactive molecules and functional materials.

Synthesis of 4-Amino-3-iodophenol

The primary and most reliable method for the preparation of 4-Amino-3-iodophenol involves a two-step sequence starting from 4-nitrophenol. This approach ensures high regioselectivity and good overall yields.

Step 1: Iodination of 4-Nitrophenol

The first step is the electrophilic iodination of 4-nitrophenol to yield 3-iodo-4-nitrophenol. The nitro group, being a meta-director, facilitates the introduction of the iodine atom at the desired position.

Step 2: Reduction of 3-Iodo-4-nitrophenol

The subsequent step involves the reduction of the nitro group of 3-iodo-4-nitrophenol to an amino group, affording the target compound, 4-Amino-3-iodophenol.[1][2][3] This reduction can be achieved using various reducing agents, with tin(II) chloride or catalytic hydrogenation being common choices.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-iodophenol

Objective: To synthesize 4-Amino-3-iodophenol from 3-iodo-4-nitrophenol.

Materials:

-

3-Iodo-4-nitrophenol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-iodo-4-nitrophenol (1.0 eq) in ethanol.

-

To this suspension, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (DCM/MeOH 97:3) to yield 4-Amino-3-iodophenol as a solid.[1][2]

Chemical Reactivity and Synthetic Applications

The trifunctional nature of 4-Amino-3-iodophenol opens up a wide range of synthetic possibilities. The reactivity of each functional group can be selectively addressed to construct complex molecular scaffolds.

Reactions at the Iodo Group: A Gateway to Molecular Diversity

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, providing a powerful tool for the elaboration of the aromatic core.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-Amino-3-iodophenol and a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

The Sonogashira coupling allows for the reaction of 4-Amino-3-iodophenol with terminal alkynes, leading to the formation of substituted alkynyl phenols. These products can serve as key intermediates in the synthesis of various heterocyclic compounds and natural product analogues.

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of amino groups at the 3-position of the phenol ring. This reaction is of particular importance in medicinal chemistry for the synthesis of compounds with potential biological activity.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-3-iodophenol

Objective: To synthesize 3-aryl-4-aminophenol derivatives via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Amino-3-iodophenol

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add 4-Amino-3-iodophenol (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Reactions Involving the Amino and Hydroxyl Groups

The amino and hydroxyl groups of 4-Amino-3-iodophenol can undergo a variety of chemical transformations, further expanding its synthetic utility.

The amino and hydroxyl groups can be protected to prevent unwanted side reactions during subsequent transformations. Common protecting groups include acetyl for the amino group and methyl or benzyl for the hydroxyl group. A patent has described the methylation of 4-amino-3-iodophenol using methyl iodide and cesium carbonate in DMF.[4]

4-Amino-3-iodophenol is a valuable precursor for the synthesis of various heterocyclic systems. For example, the amino and hydroxyl groups can participate in condensation reactions with suitable bifunctional reagents to form fused ring systems.

The oxidation of 4-Amino-3-iodophenol provides a direct route to 2-iodobenzo-1,4-quinone.[5][6][7][8][9] This transformation is typically carried out using oxidizing agents such as potassium dichromate.[5][6][7][8][9] The resulting quinone is a valuable intermediate in its own right, participating in Diels-Alder reactions and other cycloadditions.[9]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of 4-Amino-3-iodophenol.

Caption: Synthesis of 4-Amino-3-iodophenol.

Sources

- 1. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 5. thieme.de [thieme.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Diels–Alder Reactions of Exocyclic Dienes and Exocyclic Vinylketene Acetals – ScienceOpen [scienceopen.com]

Reactivity of the amino and hydroxyl groups in 4-Amino-3-iodophenol

An In-depth Technical Guide to the Reactivity of the Amino and Hydroxyl Groups in 4-Amino-3-iodophenol

Abstract

4-Amino-3-iodophenol is a trifunctional aromatic compound of significant interest in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and advanced materials. Its chemical behavior is dictated by the nuanced interplay between a nucleophilic amino group, an acidic hydroxyl group, and a sterically demanding, electronically complex iodine substituent. This guide provides a detailed exploration of the relative reactivity of the amino and hydroxyl functionalities, offering a strategic framework for achieving chemoselective transformations. We will dissect the underlying principles of acidity and nucleophilicity that govern reaction pathways and present field-proven protocols for the selective N- and O-functionalization of this versatile molecular scaffold.

Core Principles: A Duality of Reactivity

The synthetic utility of 4-amino-3-iodophenol stems from the distinct, yet competing, reactivity of its primary amino (-NH₂) and phenolic hydroxyl (-OH) groups. Understanding their fundamental electronic properties is paramount to predicting and controlling reaction outcomes.

Acidity vs. Basicity: The Proton Tug-of-War

The most significant differentiating factor is the acidity of the two heteroatom-bound protons. The phenolic hydroxyl group is substantially more acidic than the amino group.

-

Phenolic -OH: The pKa of the proton on the hydroxyl group in the parent 4-aminophenol is approximately 10.3.[1] The presence of the electron-withdrawing iodine atom at the meta position to the hydroxyl group will further increase its acidity (lower the pKa) through an inductive effect. This acidity allows for selective deprotonation using moderately strong bases (e.g., K₂CO₃, NaH) to form a highly reactive phenoxide anion.

-

Amino -NH₂: Conversely, the amino group is basic. The pKa of the conjugate acid (the anilinium ion, -NH₃⁺) of 4-aminophenol is around 5.5.[1] This means that under neutral or basic conditions, the amino group exists predominantly as the free, nucleophilic -NH₂.

Nucleophilicity: Kinetic vs. Thermodynamic Control

In the absence of a strong base, the reactivity landscape is governed by the intrinsic nucleophilicity of the neutral functional groups.

-

Amino Group (Kinetic Preference): The nitrogen atom of the amino group is generally more nucleophilic than the oxygen atom of the hydroxyl group.[2][3][4] This is due to nitrogen's lower electronegativity, which makes its lone pair of electrons more available for donation. Consequently, in reactions with electrophiles like acyl chlorides or anhydrides under neutral or mildly basic conditions, the kinetically favored product is the N-functionalized derivative.[2]

-

Hydroxyl Group (Thermodynamic Preference via Deprotonation): While the neutral hydroxyl group is a modest nucleophile, its conjugate base—the phenoxide ion—is an excellent nucleophile. By employing a base strong enough to deprotonate the phenol but not the amine, the reaction can be selectively directed to the oxygen atom.[5]

The following table summarizes these core properties, which form the basis for all selective modification strategies.

| Property | Amino Group (-NH₂) | Hydroxyl Group (-OH) | Rationale & Strategic Implication |

| Acidity (pKa) | ~30 (as N-H) | ~10 (as O-H) | The ~10²⁰ difference in acidity allows for highly selective deprotonation of the -OH group to form a potent phenoxide nucleophile. |

| Basicity (pKaH) | ~5.4 | <0 | The amino group is the primary basic site and will be protonated under acidic conditions. |

| Nucleophilicity | High (Kinetic Product) | Moderate (as -OH), Very High (as -O⁻) | In neutral/mild conditions, N-functionalization is faster. Under basic conditions, O-functionalization via the phenoxide is dominant. |

Strategic N-Functionalization: Harnessing Kinetic Preference

Due to the superior nucleophilicity of the amino group, its selective functionalization is often straightforward, provided the reaction conditions are carefully controlled to prevent competing O-functionalization.

N-Acylation

The formation of an amide bond at the amino group is a robust and highly selective transformation, commonly employed as both a final derivatization step and a method for protecting the amine.[6][7] The reaction with an acylating agent, such as acetic anhydride or a substituted benzoyl chloride, proceeds rapidly at the nitrogen.[2][8]

N-Alkylation

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation (formation of secondary and tertiary amines) and competing O-alkylation, especially at elevated temperatures. A more controlled approach involves reductive amination or protecting the hydroxyl group prior to alkylation.

Protecting the Amino Group

To enable subsequent reactions at the hydroxyl or iodo-substituted positions, the amino group must often be "masked" with a protecting group. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its eventual removal.[9][10]

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is widely used. It is stable to a variety of non-acidic conditions but can be cleanly removed with a strong acid (e.g., TFA).

-

Acetyl Protection: As mentioned, acylation itself serves as a protective strategy. The resulting amide is much less nucleophilic and basic than the free amine. It can be removed under harsh acidic or basic hydrolysis conditions.[11]

Strategic O-Functionalization: Leveraging Acidity

Selective reaction at the hydroxyl group hinges on exploiting its greater acidity to generate a superior nucleophile—the phenoxide.

O-Alkylation (Williamson Ether Synthesis)

This is the most common and reliable method for forming an ether linkage at the phenolic position. The strategy involves a two-step, one-pot sequence: deprotonation followed by nucleophilic attack. The choice of base is crucial; it must be strong enough to quantitatively deprotonate the phenol without significantly affecting the amino group.[5]

O-Arylation

Forming diaryl ethers typically requires metal catalysis. Complementary copper- and palladium-based systems have been developed for the selective O-arylation of aminophenols.[12][13] These methods often rely on specific ligands that modulate the metal center's reactivity to favor C-O over C-N bond formation. For instance, copper-catalyzed O-arylation using picolinic acid as a ligand has proven effective for 3- and 4-aminophenols.[13]

A Decision Framework for Chemoselectivity

The choice of reaction pathway is a deliberate decision based on the desired final structure. The following flowchart provides a logical guide for achieving selective functionalization of 4-amino-3-iodophenol.

Validated Experimental Protocols

The following protocols are provided as trusted, representative methodologies for the selective functionalization of 4-amino-3-iodophenol.

Protocol 1: Selective N-Acylation (Boc Protection)

Objective: To selectively protect the amino group as its tert-butyl carbamate derivative, rendering it non-nucleophilic for subsequent reactions.

Methodology:

-

Dissolution: Dissolve 4-amino-3-iodophenol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. Follow with the addition of a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or use a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc-4-amino-3-iodophenol.

Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: To selectively form an ether linkage at the phenolic hydroxyl group. This protocol assumes the amino group has been previously protected (e.g., as per Protocol 1) to ensure absolute selectivity, a common strategy in multi-step synthesis.

Methodology:

-

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-protected 4-amino-3-iodophenol (1.0 eq) and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base. For high yields, potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) are excellent choices. If using a stronger base like sodium hydride (NaH, 1.1 eq), add it portion-wise at 0 °C.

-

Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the mixture.

-

Reaction: The reaction may be stirred at room temperature or gently heated (e.g., 50-80 °C) to drive it to completion. Monitor by TLC.

-

Work-up: Cool the reaction to room temperature and quench by carefully adding water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired O-alkylated product.

Conclusion

The reactivity of 4-amino-3-iodophenol is a classic study in chemoselectivity. The amino group serves as the kinetically favored site for reactions like acylation, while the more acidic hydroxyl group can be selectively functionalized through the thermodynamically favored formation of a phenoxide intermediate. The iodine substituent, while sterically and electronically influential, also provides a valuable handle for late-stage diversification via cross-coupling chemistry. By understanding these fundamental principles and applying the robust protocols described herein, researchers can confidently and predictably utilize 4-amino-3-iodophenol as a key building block in the synthesis of complex molecular targets.

References

-

LibreTexts. (2019). 18.10 Limitations on EAS Reactions. Chemistry LibreTexts. [Link]

-

MDPI. (2018). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. Molecules. [Link]

-

ResearchGate. (2014). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?. ResearchGate. [Link]

-

ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. ResearchGate. [Link]

-

ARKIVOC. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]

-

ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. [Link]

-

ResearchGate. (2017). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ResearchGate. [Link]

-

LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

- CoLab. (n.d.). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. CoLab.

-

National Institutes of Health. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. [Link]

-

MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]

-

MDPI. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Molecules. [Link]

-

PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Library of Medicine. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Quora. [Link]

-

LibreTexts. (2023). Nucleophiles. Chemistry LibreTexts. [Link]

-

PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

-

ResearchGate. (2021). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. [Link]

-

PubChemLite. (n.d.). 4-amino-3-iodophenol (C6H6INO). PubChemLite. [Link]

-

Wikipedia. (n.d.). 4-Iodophenol. Wikipedia. [Link]

-

National Institutes of Health. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. PMC. [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Wikipedia. [Link]

-

Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Quora. [Link]

- Google Patents. (n.d.). Process for the preparation of N-acylated aminophenols.

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

LibreTexts. (2019). 7.8: The Nucleophile. Chemistry LibreTexts. [Link]

-

PubMed. (n.d.). Protecting Groups in Peptide Synthesis. National Library of Medicine. [Link]

-

PubChem. (n.d.). 4-Amino-3-chlorophenol. PubChem. [Link]

-

ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC ?. ResearchGate. [Link]

- Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.

-

ResearchGate. (2018). Controlled derivatization of hydroxyl groups of graphene oxide in mild conditions. ResearchGate. [Link]

-

National Institutes of Health. (2015). An Approach to the Site-Selective Deoxygenation of Hydroxyl Groups Based on Catalytic Phosphoramidite Transfer. PMC. [Link]

- Google Patents. (n.d.). Selective n-acylation of amino alcohols.

-

ResearchGate. (n.d.). The reaction conditions for replacing an amine group with iodine. ResearchGate. [Link]

Sources

- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety information for 4-Amino-3-iodophenol hydrochloride

An In-Depth Technical Guide to the Health and Safety of 4-Amino-3-iodophenol Hydrochloride

This document serves as a comprehensive technical guide on the health and safety considerations for this compound. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data to provide a robust framework for safe handling, storage, and emergency management.

A Note on Data Extrapolation: Specific toxicological and safety data for this compound is limited. Therefore, this guide employs a standard toxicological practice of data extrapolation from closely related structural analogs, including 4-aminophenol, 4-Amino-3-chlorophenol hydrochloride, and other iodinated phenols. This approach provides a conservative and precautionary safety profile. All extrapolated data is clearly indicated.

Compound Identification and Chemical Properties